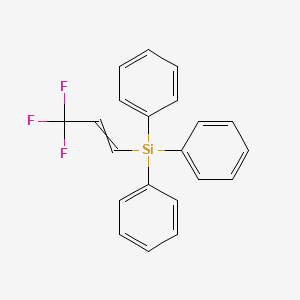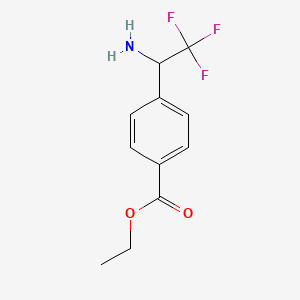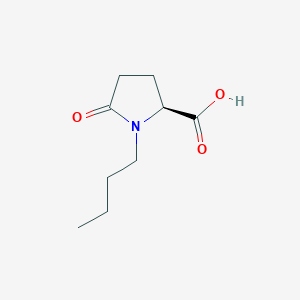
1-Butyl-5-oxo-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-5-oxo-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a butyl group attached to the nitrogen atom of the pyrrolidine ring and a keto group at the fifth position. It is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation but has significant biochemical and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-5-oxo-L-proline can be synthesized through various methods, including:
Amidation Reaction: Starting from L-proline, the butyl group can be introduced via an amidation reaction using butylamine under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves:
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-5-oxo-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-butyl-5-hydroxy-L-proline.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products:
1-Butyl-5-hydroxy-L-proline: Formed through reduction.
1-Aryl-5-oxo-L-proline: Formed through substitution reactions.
Scientific Research Applications
1-Butyl-5-oxo-L-proline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butyl-5-oxo-L-proline involves:
Comparison with Similar Compounds
L-Proline: The parent compound, essential for protein synthesis.
5-Oxo-L-proline: A structural analog with a keto group at the fifth position.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid with similar structural features.
Uniqueness: 1-Butyl-5-oxo-L-proline is unique due to the presence of the butyl group, which imparts distinct chemical properties and biological activities compared to its analogs. This modification enhances its potential as a versatile building block in organic synthesis and as a candidate for drug development .
Properties
CAS No. |
917598-38-0 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(2S)-1-butyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-2-3-6-10-7(9(12)13)4-5-8(10)11/h7H,2-6H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
UUKCIGJPFKDBGN-ZETCQYMHSA-N |
Isomeric SMILES |
CCCCN1[C@@H](CCC1=O)C(=O)O |
Canonical SMILES |
CCCCN1C(CCC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)

![6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169984.png)
![Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B15169991.png)
![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)

![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)
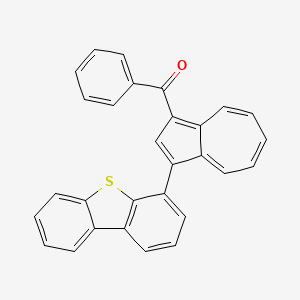
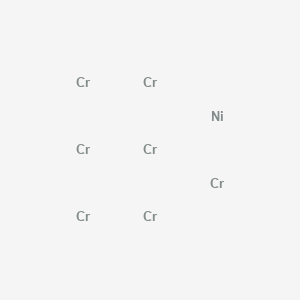
![3-[2-(4-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B15170029.png)
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone](/img/structure/B15170032.png)
